N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O2S and its molecular weight is 404.5. The purity is usually 95%.
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Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Fluorobenzyl group : Enhances lipophilicity and receptor binding affinity.
- Piperazine moiety : Known for its role in various biological activities, including anxiolytic and antipsychotic effects.
- Oxalamide functional group : Contributes to the compound's reactivity and potential biological interactions.
The molecular formula is C23H29FN4O2, with a molecular weight of approximately 412.5 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of GABA-A receptors, similar to other fluorinated compounds known for their neuroactive properties. This modulation can lead to anxiolytic effects and potential treatment for mood disorders .
- Enzyme Inhibition : Preliminary studies indicate that derivatives containing the 4-fluorobenzylpiperazine fragment exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatology, particularly for skin hyperpigmentation disorders .
- Antimicrobial Activity : The presence of the thiophene ring may enhance the compound's antimicrobial properties, as thiophene derivatives are often associated with antibacterial and antifungal activities.
Table 1: Summary of Biological Activities
Case Study: GABA-A Receptor Modulation
A study exploring the modulation of GABA-A receptors by related compounds revealed that certain derivatives could enhance receptor activity without significant hepatotoxicity. This finding suggests that this compound may similarly provide therapeutic benefits in neurological conditions while maintaining safety profiles .
Case Study: Tyrosinase Inhibition
In a comparative analysis of various 4-fluorobenzylpiperazine derivatives, one derivative demonstrated an IC50 value of 40.43 μM against tyrosinase. This indicates that modifications to the piperazine structure can significantly influence enzyme inhibition potency, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-2-4-17(21)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGFNLXQUBBHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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